Cas no 960225-75-6 (5-Methyl-4-nitro-3-isoxazolecarboxylic acid)

5-Methyl-4-nitro-3-isoxazolecarboxylic acid structure
960225-75-6 structure
Nombre del producto:5-Methyl-4-nitro-3-isoxazolecarboxylic acid
Número CAS:960225-75-6
MF:C5H4N2O5
Megavatios:172.09566116333
MDL:MFCD11520861
CID:1027549
PubChem ID:50998636

5-Methyl-4-nitro-3-isoxazolecarboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • 5-Methyl-4-nitro-3-isoxazolecarboxylic acid
    • 5-methyl-4-nitro-1,2-oxazole-3-carboxylic acid
    • 5-methyl-4-nitroisoxazole-3-carboxylic acid
    • W9799
    • C5H4N2O5
    • FCH832225
    • AX8182957
    • ST24029525
    • 5-Meth
    • 5-Methyl-4-nitro-3-isoxazolecarboxylic acid (ACI)
    • 5-METHYL-4-NITRO-3-ISOXAZOLECARBOXYLIC ACID (10% IN THF)
    • SY104435
    • DTXSID00679331
    • 5-Methyl-4-nitro-3-isoxazolecarboxylic acid, 95%, 10% in THF under Argon
    • MFCD11520861
    • DB-080396
    • 5-Methyl-4-nitro-3-isoxazolecarboxylic acid 10% in THF
    • SCHEMBL19893161
    • AKOS006230697
    • 5-Methyl-4-nitro-3-isoxazolecarboxylicacid
    • 5-Methyl-4-nitro-3-isoxazolecarboxylic acid, 10% in THF under Argon
    • 960225-75-6
    • DS-0511
    • CS-W005689
    • EN300-1601853
    • 5-methyl-4-nitro-isoxazole-3-carboxylic acid
    • MDL: MFCD11520861
    • Renchi: 1S/C5H4N2O5/c1-2-4(7(10)11)3(5(8)9)6-12-2/h1H3,(H,8,9)
    • Clave inchi: GIRMISJOXYRPLD-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C([N+](=O)[O-])=C(C)ON=1)O

Atributos calculados

  • Calidad precisa: 172.01200
  • Masa isotópica única: 172.012
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 212
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.5
  • Superficie del Polo topológico: 109

Propiedades experimentales

  • Denso: 1.622
  • Punto de ebullición: 394.893°C at 760 mmHg
  • Punto de inflamación: 192.625°C
  • índice de refracción: 1.573
  • PSA: 109.15000
  • Logp: 1.11260

5-Methyl-4-nitro-3-isoxazolecarboxylic acid Información de Seguridad

5-Methyl-4-nitro-3-isoxazolecarboxylic acid Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Methyl-4-nitro-3-isoxazolecarboxylic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A101046-1g
5-Methyl-4-nitro-3-isoxazolecarboxylic acid
960225-75-6 95%
1g
$30.0 2025-02-25
Ambeed
A101046-25g
5-Methyl-4-nitro-3-isoxazolecarboxylic acid
960225-75-6 95%
25g
$629.0 2025-02-25
Cooke Chemical
BD8616131-10g
5-Methyl-4-nitro-3-isoxazolecarboxylic acid
960225-75-6 95%
10g
RMB 2716.80 2025-02-21
eNovation Chemicals LLC
D961331-10g
5-methyl-4-nitro-1,2-oxazole-3-carboxylic acid
960225-75-6 95+%
10g
$235 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063325-5g
5-Methyl-4-nitro-3-isoxazolecarboxylic acid
960225-75-6 98%
5g
¥1080.00 2024-04-23
Ambeed
A101046-100mg
5-Methyl-4-nitro-3-isoxazolecarboxylic acid
960225-75-6 95%
100mg
$9.0 2025-02-25
Ambeed
A101046-250mg
5-Methyl-4-nitro-3-isoxazolecarboxylic acid
960225-75-6 95%
250mg
$11.0 2025-02-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD182957-10g
5-Methyl-4-nitro-3-isoxazolecarboxylic acid
960225-75-6 95%
10g
¥1543.0 2024-04-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M42850-250mg
5-Methyl-4-nitro-3-isoxazolecarboxylic acid
960225-75-6
250mg
¥356.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M42850-1g
5-Methyl-4-nitro-3-isoxazolecarboxylic acid
960225-75-6
1g
¥736.0 2021-09-04

5-Methyl-4-nitro-3-isoxazolecarboxylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium nitrate ,  Sulfuric acid ;  rt; 16 h, 50 °C
Referencia
Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Potassium nitrate ;  rt → 50 °C; 4 h, 50 °C; 50 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referencia
Development of small-molecule probes that selectively kill cells induced to express mutant RAS
Weiwer, Michel; Bittker, Joshua A.; Lewis, Timothy A.; Shimada, Kenichi; Yang, Wan Seok; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1822-1826

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Potassium nitrate ;  rt → 50 °C; overnight, 50 °C
Referencia
Preparation of endoperoxide compound containing GPX4 protein covalent group
, China, , ,

Métodos de producción 4

Condiciones de reacción
Referencia
Preparation of N-substituted 2-chloroacetamides as small molecule modulators of ferroptosis
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium nitrate ,  Sulfuric acid ;  50 °C
Referencia
New podophyllotoxin and epipodophyllotoxin derivatives with substituted isoxazole fragments
Zefirov, N. A.; Nurieva, E. V.; Mamaeva, A. V.; Vasilenko, D. A.; Sadovnikov, K. S.; et al, Russian Chemical Bulletin, 2023, 72(4), 1029-1035

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Potassium nitrate ;  rt; 4 h, 50 °C
Referencia
Preparation of 5-methyl-4-nitro-isoxazole-3-carbonyl piperazine compounds as GPX4 protein degradation agents
, China, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium nitrate ,  Sulfuric acid ;  8 h, 50 °C
Referencia
Kinetics of hydrolysis of five-membered C-nitroheterocycles: pyrazole, imidazole, 1,2,4-triazole, and isoxazole derivatives
Trukhacheva, L. A.; Levina, V. I.; Grigor'ev, N. B.; Arzamastsev, A. P.; Dalinger, I. L.; et al, Russian Chemical Bulletin, 2005, 54(12), 2813-2819

5-Methyl-4-nitro-3-isoxazolecarboxylic acid Raw materials

5-Methyl-4-nitro-3-isoxazolecarboxylic acid Preparation Products

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Amadis Chemical Company Limited
(CAS:960225-75-6)5-Methyl-4-nitro-3-isoxazolecarboxylic acid
A858722
Pureza:99%/99%
Cantidad:10g/25g
Precio ($):227.0/566.0